4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide
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Overview
Description
4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction forms the pyrido[3,2-d]pyrimidine core, which is then further functionalized to introduce the amino, tert-butoxy, and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the tert-butoxy and methoxy groups enhances its solubility and stability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-amino-4-[(2-methylpropan-2-yl)oxy]pyrido[3,2-d]pyrimidin-6-yl]-N-methoxybenzamide |
InChI |
InChI=1S/C19H21N5O3/c1-19(2,3)27-17-15-14(22-18(20)23-17)10-9-13(21-15)11-5-7-12(8-6-11)16(25)24-26-4/h5-10H,1-4H3,(H,24,25)(H2,20,22,23) |
InChI Key |
OVSFSIAHHDHDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(=O)NOC)N |
Origin of Product |
United States |
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